molecular formula C20H21N3O6 B12500096 Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate

Ethyl 2-(morpholin-4-yl)-5-{[(2-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B12500096
M. Wt: 399.4 g/mol
InChI Key: KQYNUIGPCGKMGF-UHFFFAOYSA-N
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Description

ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by the presence of a morpholine ring, a nitrobenzamide group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the benzamide group.

    Esterification: Conversion of the carboxylic acid to the ethyl ester.

    Morpholine Introduction: Incorporation of the morpholine ring through nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or use of reducing agents like tin(II) chloride.

    Hydrolysis: Acidic or basic conditions to cleave the ester bond.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Hydrolysis: Formation of the carboxylic acid derivative.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(MORPHOLIN-4-YL)-5-(BENZAMIDO)BENZOATE: Lacks the nitro group, which may affect its reactivity and applications.

    ETHYL 2-(PIPERIDIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE: Contains a piperidine ring instead of morpholine, which may alter its chemical properties.

Uniqueness

ETHYL 2-(MORPHOLIN-4-YL)-5-(2-NITROBENZAMIDO)BENZOATE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, morpholine ring, and ethyl ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H21N3O6

Molecular Weight

399.4 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(2-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C20H21N3O6/c1-2-29-20(25)16-13-14(7-8-17(16)22-9-11-28-12-10-22)21-19(24)15-5-3-4-6-18(15)23(26)27/h3-8,13H,2,9-12H2,1H3,(H,21,24)

InChI Key

KQYNUIGPCGKMGF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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